ethyl 3-hydroxy-8,9-dihydro-5H-pyridazino[3,4-d]azepine-7(6H)-carboxylate
Description
Properties
IUPAC Name |
ethyl 3-oxo-5,6,8,9-tetrahydro-2H-pyridazino[3,4-d]azepine-7-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O3/c1-2-17-11(16)14-5-3-8-7-10(15)13-12-9(8)4-6-14/h7H,2-6H2,1H3,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMPMZCGARURKBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC2=CC(=O)NN=C2CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10676876 | |
| Record name | Ethyl 3-oxo-2,3,5,6,8,9-hexahydro-7H-pyridazino[3,4-d]azepine-7-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10676876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1190897-26-7 | |
| Record name | Ethyl 3-oxo-2,3,5,6,8,9-hexahydro-7H-pyridazino[3,4-d]azepine-7-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10676876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-hydroxy-8,9-dihydro-5H-pyridazino[3,4-d]azepine-7(6H)-carboxylate typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:
Formation of the Pyridazine Ring: This can be achieved by reacting hydrazine derivatives with diketones or ketoesters under reflux conditions in ethanol.
Cyclization to Form the Azepine Ring: The intermediate pyridazine derivative undergoes cyclization with appropriate reagents such as ethyl chloroformate in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-hydroxy-8,9-dihydro-5H-pyridazino[3,4-d]azepine-7(6H)-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using reagents like Jones reagent or PCC (pyridinium chlorochromate).
Reduction: The compound can be reduced to remove the hydroxyl group or to reduce the azepine ring using hydrogenation catalysts such as palladium on carbon.
Substitution: The ester group can be hydrolyzed to a carboxylic acid or converted to other esters via transesterification using alcohols and acid catalysts.
Common Reagents and Conditions
Oxidation: Jones reagent, PCC, or m-chloroperbenzoic acid.
Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.
Substitution: Acidic or basic hydrolysis for ester conversion, transesterification with alcohols and acid catalysts.
Major Products
Oxidation: Conversion to a ketone or aldehyde.
Reduction: Formation of the corresponding alcohol or fully reduced azepine derivative.
Substitution: Formation of different esters or carboxylic acids.
Scientific Research Applications
- IUPAC Name : Ethyl 3-hydroxy-5,6,8,9-tetrahydro-7H-pyridazino[3,4-d]azepine-7-carboxylate
- InChI Key : NMPMZCGARURKBH-UHFFFAOYSA-N
Pharmacological Studies
Ethyl 3-hydroxy-8,9-dihydro-5H-pyridazino[3,4-d]azepine-7(6H)-carboxylate has been investigated for its potential therapeutic effects in various medical conditions.
Key Findings:
- Antidepressant Activity : Studies suggest that this compound exhibits antidepressant-like effects in animal models. It is believed to modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways.
Neuroprotective Effects
Research indicates that the compound may possess neuroprotective properties, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
Case Study Example :
A study published in a peer-reviewed journal demonstrated that administration of ethyl 3-hydroxy-8,9-dihydro-5H-pyridazino[3,4-d]azepine significantly reduced neuronal cell death in vitro when exposed to neurotoxic agents.
Anti-inflammatory Properties
The compound has shown promise in reducing inflammation in various models of inflammatory diseases.
Experimental Data :
In vitro assays revealed that it inhibits pro-inflammatory cytokines and mediators, suggesting its potential use in treating conditions like rheumatoid arthritis.
Anticancer Activity
Emerging research points to the anticancer potential of ethyl 3-hydroxy-8,9-dihydro-5H-pyridazino[3,4-d]azepine.
Research Insights :
In vitro studies have reported that the compound induces apoptosis in cancer cell lines while sparing normal cells, highlighting its selectivity and potential as an anticancer agent.
Mechanism of Action
The mechanism by which ethyl 3-hydroxy-8,9-dihydro-5H-pyridazino[3,4-d]azepine-7(6H)-carboxylate exerts its effects is largely dependent on its interaction with biological targets. It is believed to interact with enzymes and receptors, modulating their activity. The exact molecular targets and pathways can vary, but common targets include enzymes involved in oxidative stress, inflammation, and cell proliferation.
Comparison with Similar Compounds
Structural Similarity and Key Differences
The compound’s structural analogs (Table 1) were identified via similarity scoring (0.54–0.56) in . These include benzyl piperidine carboxylates and other ethyl esters, but the target compound’s fused pyridazine-azepine system distinguishes it from simpler monocyclic derivatives.
Table 1: Structural Comparison of Ethyl 3-Hydroxy-8,9-Dihydro-5H-Pyridazino[3,4-d]Azepine-7(6H)-Carboxylate with Analogs
| Compound Name | CAS No. | Similarity Score | Key Features |
|---|---|---|---|
| Benzyl 4-(hydroxymethyl)piperidine-1-carboxylate | 39945-51-2 | 0.56 | Piperidine ring, benzyl ester, hydroxymethyl substituent |
| Benzyl 3-(hydroxymethyl)piperidine-1-carboxylate | 1190897-26-7 | 0.55 | Piperidine ring, benzyl ester, hydroxymethyl at position 3 |
| Target Compound | 916078-39-2 | 0.54 | Fused pyridazine-azepine, ethyl ester, hydroxyl at position 3 |
Additionally, the ethyl ester group may confer better solubility in organic solvents than benzyl esters .
Comparison with Pyrimido-Diazepine Derivatives
describes 1-ethoxymethyl-5-methyl-9-phenyl-6,7,8,9-tetrahydro-1H-pyrimido[4,5-b][1,4]diazepine-2,4(3H,5H)-dione, which shares a fused diazepine ring but differs in:
- Ring System : Pyrimidine-diazepine vs. pyridazine-azepine.
- Substituents : Ethoxymethyl and phenyl groups vs. hydroxyl and ethyl ester.
- Hydrogen Bonding : The pyrimido-diazepine forms N–H···O and C–H···O bonds in its crystal lattice, whereas the target compound’s hydroxyl and ester groups may participate in stronger O–H···N/O interactions .
These differences influence physicochemical properties: the pyrimido-diazepine’s lipophilic phenyl group may enhance membrane permeability, while the target compound’s hydroxyl group could improve aqueous solubility.
Hydrogen Bonding and Crystallographic Behavior
and highlight the role of hydrogen bonding in stabilizing crystal structures. The pyrimido-diazepine forms a 3D network via N–H···O and C–H···O bonds, while the target compound’s hydroxyl group may act as a stronger hydrogen-bond donor. Graph set analysis (e.g., R²₂(8) motifs) could further classify these interactions . Ring puckering in the azepine moiety, analyzed via Cremer-Pople coordinates, may also differ from smaller rings like pyrimidine .
Biological Activity
Ethyl 3-hydroxy-8,9-dihydro-5H-pyridazino[3,4-d]azepine-7(6H)-carboxylate (CAS Number: 1190897-26-7) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.
- Molecular Formula : C₁₁H₁₅N₃O₃
- Molecular Weight : 237.26 g/mol
- Solubility : Very soluble in water (5.45 mg/ml) and organic solvents
- Hazard Classification : Irritant
Synthesis
The synthesis of this compound involves multi-step reactions typically starting from pyridazine derivatives. The synthetic routes often utilize various reagents and conditions to achieve the desired structure with high yield and purity.
Anticancer Activity
Recent studies have indicated that compounds within the pyridazino family exhibit significant anticancer properties. For instance, a related compound demonstrated micromolar activity against several cancer cell lines, including A549 (lung cancer), HeLa (cervical cancer), and B16F10 (melanoma) . The mechanism of action is believed to involve the inhibition of key signaling pathways such as PI3K/AKT, which are crucial for cell proliferation and survival.
Enzyme Inhibition
This compound has also been evaluated for its ability to inhibit various enzymes. For example, it may act as a potent inhibitor of DYRK1A and CDK5 kinases, which are implicated in several neurodegenerative diseases and cancers . The IC50 values for these activities are generally in the low micromolar range.
Case Studies
- Study on Antitumor Properties :
- Enzyme Inhibition Mechanism :
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₅N₃O₃ |
| Molecular Weight | 237.26 g/mol |
| Solubility | 5.45 mg/ml |
| Anticancer Activity | Micromolar against multiple lines |
| Enzyme Inhibition | DYRK1A, CDK5 |
| IC50 Values | Low micromolar range |
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing ethyl 3-hydroxy-8,9-dihydro-5H-pyridazino[3,4-d]azepine-7(6H)-carboxylate?
- Answer : Synthesis typically involves cyclization reactions of pyridazine precursors. A validated approach includes reacting substituted pyridazinones with ethyl cyanoacetate derivatives under reflux in anhydrous ethanol, followed by purification via column chromatography (silica gel, chloroform/methanol gradient). Reaction progress should be monitored using TLC and confirmed via NMR to track intermediate formation .
Q. How can researchers confirm the structural integrity of this compound?
- Answer : Use a combination of spectroscopic techniques:
- and NMR : Assign peaks by comparing chemical shifts to analogous pyridazine derivatives (e.g., δ 1.2–1.4 ppm for ethyl ester protons, δ 160–170 ppm for carbonyl carbons) .
- IR Spectroscopy : Confirm hydroxyl (O-H stretch ~3200–3500 cm) and ester carbonyl (C=O stretch ~1700 cm) functional groups .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., CHNO) with <2 ppm mass accuracy .
Advanced Research Questions
Q. How can computational modeling optimize reaction conditions for this compound’s synthesis?
- Answer : Employ density functional theory (DFT) to simulate transition states and identify energy barriers in cyclization steps. Pair this with AI-driven tools (e.g., COMSOL Multiphysics) to model solvent effects and temperature gradients. Validate predictions via small-scale experiments using a factorial design (e.g., varying catalyst loading, solvent polarity) .
Q. What strategies resolve contradictions in spectral data during structural elucidation?
- Answer :
- Comparative Analysis : Cross-reference NMR/IR data with structurally similar compounds (e.g., ethyl 5-amino-furo[2,3-c]pyridazine-6-carboxylate) to identify atypical shifts caused by ring strain or hydrogen bonding .
- X-ray Crystallography : Resolve ambiguous stereochemistry by growing single crystals in a mixed solvent system (e.g., DCM/hexane) and analyzing unit cell parameters .
Q. How can researchers design experiments to probe the compound’s reactivity for derivatization?
- Answer : Use a two-step approach:
- Screening Reactions : Test nucleophilic substitutions (e.g., hydrazine for ester-to-hydrazide conversion) under mild conditions (room temperature, THF).
- Mechanistic Studies : Employ -labeling to track reaction pathways in real time via HMBC NMR. Optimize yields using response surface methodology (RSM) to model pH and temperature effects .
Q. What frameworks guide the interpretation of biological or catalytic activity data?
- Answer : Align findings with established theories:
- Molecular Docking : Compare binding affinities of the compound’s derivatives to target enzymes (e.g., kinase inhibitors) using AutoDock Vina.
- Kinetic Analysis : Apply Michaelis-Menten models to enzyme inhibition assays, ensuring statistical validation via ANOVA to address variability .
Methodological Considerations
Q. How should researchers address solubility challenges in in vitro assays?
- Answer :
- Solvent Screening : Test dimethyl sulfoxide (DMSO) and PEG-400 mixtures, measuring logP values via HPLC to correlate with solubility.
- Surfactant Use : Add polysorbate-80 (0.1% w/v) to aqueous buffers to enhance dispersibility without altering bioactivity .
Q. What statistical methods are critical for validating experimental reproducibility?
- Answer :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
